molecular formula C7H9N3O2 B11775899 N,N-dimethyl-2-nitropyridin-3-amine

N,N-dimethyl-2-nitropyridin-3-amine

Cat. No.: B11775899
M. Wt: 167.17 g/mol
InChI Key: JXIWSOICOWQAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-nitropyridin-3-amine is a heterocyclic compound with the empirical formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is characterized by a pyridine ring substituted with a nitro group at the 2-position and two methyl groups at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-nitropyridin-3-amine typically involves the nitration of N,N-dimethylpyridin-3-amine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-2-nitropyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-nitropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-nitropyridin-2-amine: Similar structure but with the nitro group at a different position.

    N,N-dimethyl-4-nitropyridin-2-amine: Another isomer with the nitro group at the 4-position.

    N,N-dimethyl-5-nitropyridin-2-amine: Similar compound with the nitro group at the 5-position.

Uniqueness

N,N-dimethyl-2-nitropyridin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group and the dimethylamino group on the pyridine ring confer distinct properties compared to its isomers .

Biological Activity

N,N-dimethyl-2-nitropyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

Property Value
Molecular FormulaC7H9N3O2
Molecular Weight167.16 g/mol
StructureStructure

The presence of both a nitro group and a dimethylated amine contributes to its reactivity and biological activity. The nitro group is known to participate in redox reactions, which can lead to the formation of reactive intermediates that interact with biological molecules.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound has been shown to act as a probe in biochemical assays, facilitating the study of enzyme interactions .
  • Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may further interact with cellular targets .
  • Ligand Binding : It may function as a ligand for metal ions or enzymes, modulating their activity .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Nitro compounds are well-documented for their antimicrobial properties, including efficacy against bacteria such as H. pylori and M. tuberculosis .
  • Anticancer Potential : The compound may serve as a scaffold for developing new anticancer agents due to its ability to induce apoptosis in cancer cells .
  • Antiparasitic Effects : Similar nitro compounds have shown activity against various parasites, suggesting potential applications in treating parasitic infections .

Case Studies

Several studies have highlighted the biological activity of nitropyridine derivatives:

  • Antibacterial Studies : A study demonstrated that derivatives of nitropyridine exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Cytotoxicity Assays : In vitro assays indicated that this compound displayed cytotoxic effects on human cancer cell lines, with IC50 values in the low micromolar range .

Research Findings

Research has revealed critical insights into the biological activity of this compound:

Study Findings
Used as a probe for enzyme interactions; effective in biochemical assays.
Exhibits broad-spectrum antimicrobial activity; potential lead for drug development.
Demonstrated cytotoxicity against cancer cell lines; potential for anticancer drug design.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N,N-dimethyl-2-nitropyridin-3-amine

InChI

InChI=1S/C7H9N3O2/c1-9(2)6-4-3-5-8-7(6)10(11)12/h3-5H,1-2H3

InChI Key

JXIWSOICOWQAST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.